2-(6,6-Difluorocyclohex-1-en-1-yl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6,6-Difluorocyclohex-1-en-1-yl)furan is a chemical compound characterized by the presence of a furan ring attached to a difluorocyclohexene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan typically involves the reaction of furan with a difluorocyclohexene derivative. One common method includes the use of cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to prepare the furoic acid intermediate . This intermediate can then be reacted with a difluorocyclohexene derivative under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and follows the principles of green chemistry. This method utilizes furfural as a starting substrate and involves the addition of reagents such as 7-bromo-1-heptene, TBAB, and potassium carbonate .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The difluorocyclohexene moiety can be reduced to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Furan-2,5-dione derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated furan derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6,6-Difluorocyclohex-1-en-1-yl)furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the difluorocyclohexene moiety can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Hept-6-en-1-yl furan-2-carboxylate: Similar in having a furan ring but differs in the attached moiety.
Furan-2,5-dione derivatives: Similar in the furan ring structure but differ in the oxidation state and attached groups.
Uniqueness: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan is unique due to the presence of the difluorocyclohexene moiety, which imparts distinct chemical and biological properties compared to other furan derivatives.
Eigenschaften
CAS-Nummer |
596834-70-7 |
---|---|
Molekularformel |
C10H10F2O |
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
2-(6,6-difluorocyclohexen-1-yl)furan |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-2-1-4-8(10)9-5-3-7-13-9/h3-5,7H,1-2,6H2 |
InChI-Schlüssel |
BEEWCLJTBMAYQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)(F)F)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.